
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone
Vue d'ensemble
Description
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone, also known as 4-FIPE, is a synthetic compound with a wide range of applications in scientific research. It is used mainly as an intermediate in organic synthesis and as a reagent in various biochemical and physiological studies. It is a colorless liquid with a faint odor, and is soluble in most organic solvents.
Applications De Recherche Scientifique
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone has a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, as a reagent in various biochemical and physiological studies, and as an inhibitor of enzymes such as acetylcholinesterase. It is also used in the synthesis of various pharmaceuticals, and in the development of new materials and catalysts.
Mécanisme D'action
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone acts as an inhibitor of enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme and blocks the enzyme's activity. This inhibition of enzyme activity leads to the disruption of biochemical and physiological processes, which can be used to study the effect of the compound on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone have been studied extensively. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-cancer effects, and to modulate the activity of several hormones, including cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone in lab experiments has several advantages. It is relatively easy to synthesize and is widely available, making it a cost-effective reagent. It is also highly soluble in most organic solvents, making it easy to use in a variety of laboratory applications. However, it is important to note that 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone is a highly toxic compound and should be handled with caution.
Orientations Futures
Future research on 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone could focus on further elucidating its biochemical and physiological effects, and on developing new applications for the compound. Additionally, further research could be conducted to explore the potential of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone as a therapeutic agent for various diseases and conditions. Other areas of research could include exploring the potential of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone as an agricultural pesticide, and as a catalyst for chemical reactions.
Propriétés
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKZANDHWKVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
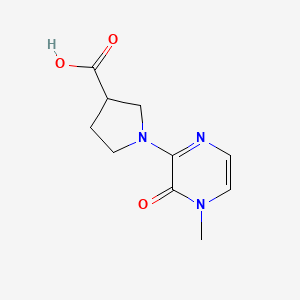
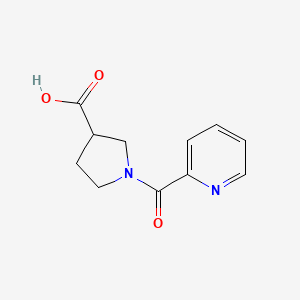
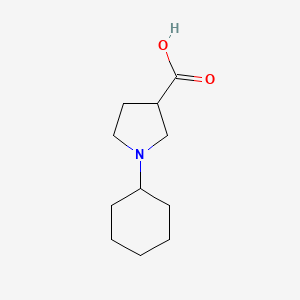
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)
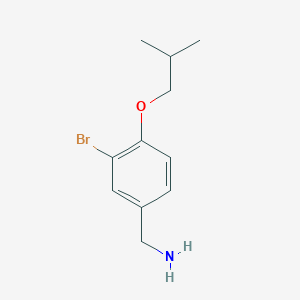
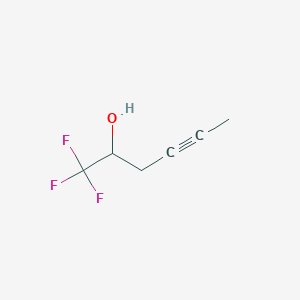
![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)
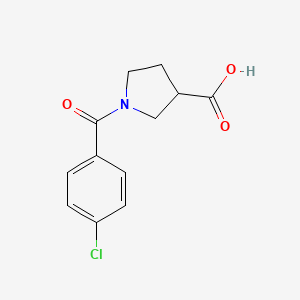
![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)

